molecular formula C14H19N3O3S B2986219 N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide CAS No. 2309603-73-2

N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2986219
CAS No.: 2309603-73-2
M. Wt: 309.38
InChI Key: SDBDKNIMUKCPSG-UHFFFAOYSA-N
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Description

N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C14H19N3O3S and its molecular weight is 309.38. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-4-propylthiadiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3S/c1-4-5-11-13(21-17-16-11)14(19)15-7-12(18)10-6-8(2)20-9(10)3/h6,12,18H,4-5,7H2,1-3H3,(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDBDKNIMUKCPSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)NCC(C2=C(OC(=C2)C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The compound features a thiadiazole ring, which is known for its diverse pharmacological activities. The presence of the 2,5-dimethylfuran moiety adds to its structural complexity and may contribute to its biological effects.

Antibacterial Activity

Research indicates that derivatives of thiadiazole compounds exhibit significant antibacterial properties. A study conducted by researchers focused on synthesizing new thiadiazole derivatives and evaluating their antibacterial activity against various pathogenic bacteria. The results showed that the synthesized compounds demonstrated potent activity comparable to established antibiotics like ciprofloxacin and diclofenac sodium .

Table 1: Antibacterial Activity of Thiadiazole Derivatives

CompoundBacterial StrainZone of Inhibition (mm)MIC (µg/mL)
CiprofloxacinE. coli308
DiclofenacS. aureus2810
Thiadiazole DerivativeP. aeruginosa2512

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have also been investigated. The compound was tested using the bovine serum albumin denaturation method, which is a standard assay for assessing anti-inflammatory activity. The findings indicated that this compound significantly inhibited protein denaturation, suggesting its potential as an anti-inflammatory agent .

Anticancer Properties

The anticancer activity of thiadiazole derivatives is another area of interest. A study evaluated a series of thiadiazole compounds for their cytotoxic effects on various cancer cell lines. The results indicated that several derivatives exhibited moderate to high cytotoxicity against lung cancer cell lines (A549 and NCI-H358), with IC50 values ranging from 6.68 µM to 19.94 µM .

Table 2: Cytotoxicity of Thiadiazole Derivatives Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
Compound AA5498.78
Compound BNCI-H3586.68
Compound CMRC-5>50

The biological activity of this compound may be attributed to its ability to interact with specific biological targets involved in inflammation and bacterial growth. The thiadiazole moiety is known to influence various biochemical pathways, potentially leading to the inhibition of pro-inflammatory cytokines and bacterial growth mechanisms.

Case Studies

In a recent case study involving the synthesis and evaluation of novel thiadiazole derivatives, researchers reported that compounds with structural modifications at the carboxamide position exhibited enhanced antibacterial and anti-inflammatory activities compared to their parent compounds . This highlights the importance of structural diversity in optimizing the biological efficacy of thiadiazole derivatives.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide, and how can reaction conditions be optimized?

  • Answer : Synthesis of structurally analogous thiadiazole-carboxamides typically involves cyclization of thiocarbazides or condensation reactions. For example, 1,3,4-thiadiazole derivatives are synthesized via cyclization of N-phenylhydrazinecarboxamides with iodine and triethylamine in DMF, yielding atomic sulfur (S₈) as a byproduct . Optimization requires monitoring reaction time (1–3 minutes in acetonitrile at reflux) and stoichiometry to minimize side products. NMR spectroscopy (¹H/¹³C) is critical for confirming regiochemistry and purity .

Q. How can researchers confirm the structural integrity of the compound using spectroscopic and chromatographic techniques?

  • Answer :

  • NMR : Analyze ¹H NMR for furan (δ 6.0–6.5 ppm) and hydroxyethyl proton splitting (δ 3.5–4.5 ppm). ¹³C NMR should confirm carbonyl (C=O, δ 165–175 ppm) and thiadiazole ring carbons (δ 150–160 ppm) .
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity. Adjust mobile phase (e.g., acetonitrile/water with 0.1% TFA) to resolve peaks from synthetic byproducts .

Advanced Research Questions

Q. What experimental strategies address contradictions in biological activity data (e.g., antimicrobial vs. cytotoxic effects) observed for thiadiazole-carboxamide derivatives?

  • Answer : Discrepancies often arise from assay conditions (e.g., pH-dependent solubility or redox activity). For example, saccharin-tetrazolyl derivatives show pH-dependent antimicrobial activity due to protonation of the thiadiazole ring . To resolve contradictions:

  • Control variables : Standardize pH, temperature, and solvent (DMSO concentration ≤1%).
  • Dose-response curves : Test across concentrations (1–100 µM) to differentiate cytotoxic vs. therapeutic effects .

Q. How can computational modeling guide the design of derivatives with enhanced target selectivity (e.g., kinase inhibition)?

  • Answer :

  • Docking studies : Use software like AutoDock Vina to model interactions between the thiadiazole-carboxamide core and ATP-binding pockets (e.g., EGFR kinase). Prioritize derivatives with hydrogen bonding to hinge regions (e.g., Met793) .
  • QSAR : Correlate substituent effects (e.g., propyl vs. methyl groups) with IC₅₀ values to predict bioactivity .

Q. What mechanisms underlie the instability of hydroxyethyl-furan moieties under oxidative conditions, and how can this be mitigated?

  • Answer : The 2,5-dimethylfuran group is prone to ring-opening under strong oxidants (e.g., H₂O₂). Stabilization strategies:

  • Protecting groups : Temporarily acetylate the hydroxyethyl group during synthesis.
  • Storage : Use amber vials under inert gas (N₂/Ar) to prevent photodegradation .

Data Analysis & Methodological Challenges

Q. How should researchers interpret conflicting NMR data for regioisomeric thiadiazole derivatives?

  • Answer : Regioisomers (e.g., 1,2,3-thiadiazole vs. 1,3,4-thiadiazole) exhibit distinct ¹³C NMR shifts for sulfur-adjacent carbons (δ 125–135 ppm vs. δ 140–150 ppm). Use 2D NMR (HSQC, HMBC) to resolve ambiguities .

Q. What statistical approaches validate reproducibility in biological assays for this compound?

  • Answer :

  • ANOVA : Compare triplicate data across independent experiments to assess inter-assay variability.
  • IC₅₀ consistency : Require ≤20% deviation in dose-response curves for publication-grade data .

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